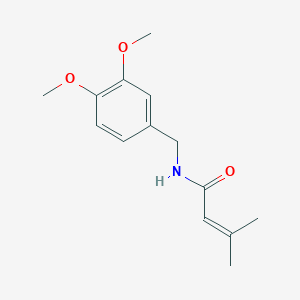
n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide: is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and an amide group attached to a 3-methylbut-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide typically involves the reaction of 3,4-dimethoxybenzylamine with 3-methylbut-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-methylbut-2-enyl chain can be reduced to form a saturated amide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of n-(3,4-dimethoxybenzyl)-3-methylbutanamide.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
3,4-Dimethoxybenzylamine: A precursor in the synthesis of n-(3,4-Dimethoxybenzyl)-3-methylbut-2-enamide.
3,4-Dimethoxybenzaldehyde: An oxidation product of the methoxy groups.
3,4-Dimethoxybenzoic acid:
Uniqueness: this compound is unique due to its combination of a benzyl group with methoxy substitutions and an amide group attached to an unsaturated aliphatic chain. This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C14H19NO3/c1-10(2)7-14(16)15-9-11-5-6-12(17-3)13(8-11)18-4/h5-8H,9H2,1-4H3,(H,15,16) |
InChI Key |
ACAAVQWFDQQQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CC(=C(C=C1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















